Comparative MAO-A Inhibitory Potency: Metralindole vs. Pirlindole
Metralindole inhibits MAO-A with an IC50 of 0.22 µg/mL . In comparison, racemic pirlindole exhibits a more potent MAO-A IC50 of 0.24 µM [1]. After converting Metralindole's IC50 to molar concentration (0.22 µg/mL ≈ 0.86 µM based on its molecular weight of 255.32 g/mol), Metralindole is approximately 3.6-fold less potent than racemic pirlindole. This difference in potency is a key differentiator for studies requiring a specific level of MAO-A inhibition.
| Evidence Dimension | MAO-A Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.22 µg/mL (≈ 0.86 µM) |
| Comparator Or Baseline | Pirlindole: 0.24 µM |
| Quantified Difference | Metralindole is approximately 3.6-fold less potent than pirlindole |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
For researchers designing studies on MAO-A inhibition, the potency difference dictates the required concentration and influences the interpretation of downstream effects, preventing erroneous extrapolations from pirlindole data.
- [1] Bruhwyler J, Liégeois JF, Gérardy J, et al. Comparative study of pirlindole, a selective RIMA, and its two enantiomers using biochemical and behavioural techniques. Behav Pharmacol. 1998;9(8):731-737. View Source
